Methyl perfluorooctanoate

Physical Property Quality Control Fluorinated Ester

Methyl perfluorooctanoate (MePFOA) solves the critical quantitation challenge in methanolic PFAS workflows, where PFOA spontaneously esterifies during storage, causing catastrophic analytical bias. This 98% pure, non-ionizable ester (LogP ~4.53) provides the authentic reference standard required for unambiguous GC-MS identification and accurate environmental monitoring. - Eliminates time-dependent methyl ester formation artifacts in LC-MS/MS PFAS panels. - Serves as direct acylating agent for synthesizing monodisperse perfluoroalkyl N-polyethoxylated amide surfactants. - Enables SAR toxicology studies with demonstrably reduced hPPARα activation vs. parent acid PFOA.

Molecular Formula C9H3F15O2
Molecular Weight 428.09 g/mol
CAS No. 376-27-2
Cat. No. B1580906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl perfluorooctanoate
CAS376-27-2
Molecular FormulaC9H3F15O2
Molecular Weight428.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C9H3F15O2/c1-26-2(25)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3
InChIKeyXOCNYZFAMHDXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Perfluorooctanoate Procurement Baseline


Methyl perfluorooctanoate (MePFOA), also known as perfluorooctanoic acid methyl ester, is a fully fluorinated C8 ester (C₉H₃F₁₅O₂; MW 428.09 g/mol) belonging to the per- and polyfluoroalkyl substance (PFAS) class. At 25 °C, it exists as a dense, clear, colorless liquid (ρ = 1.786 g/mL, n20/D = 1.305) with a boiling point of 159–160 °C . It is primarily recognized as an analytical reference standard for PFAS monitoring, a methyl ester derivative of the restricted substance perfluorooctanoic acid (PFOA), and a fluorinated intermediate for synthesizing specialty surfactants and monomers [1].

Use Context

PFAS monitoring reference standard; PFOA ester artifact identification

Method Compatibility

Volatile non-ionizable ester compatible with GC-MS analysis

Selection Logic

Supports fluorinated surfactant synthesis; SAR toxicology comparator

Why MePFOA Cannot Be Substituted


Generic substitution of methyl perfluorooctanoate with the free acid PFOA or alternative perfluorinated esters fails due to fundamentally divergent physicochemical, analytical, and biological behaviors. Unlike the acidic PFOA (pKa ~0–3), MePFOA is a non-ionizable, hydrophobic ester (LogP ~4.53) , enabling volatility for GC-based analysis and neutral permeation in biological models . In procurement, substituting MePFOA with PFOA in methanol-based analytical workflows introduces catastrophic quantitation errors due to spontaneous, time-dependent methyl ester formation during storage [1]. Furthermore, esterification of the carboxyl head group markedly reduces binding affinity to human PPARα, a key toxicological target, resulting in demonstrably lower biological activation compared to the parent acid [2]. These non-linear, mode-specific differences preclude interchangeable use.

Target
+ Neutral ester; suitable for GC volatility and neutral permeation studies
+ Reduced hPPARα affinity supports head-group contribution dissection
Substitute
! PFOA (free acid): Ionizable; generates methyl ester artifact in methanol workflows
! Ethyl or higher-chain esters: Different volatility and receptor binding profiles
Direct substitution may introduce quantitation artifacts, alter analytical recovery, and shift toxicological SAR endpoints. Review ester-specific identity, volatility, and receptor response profiles before considering any replacement.

Methyl Perfluorooctanoate Quantitative Evidence


Density & Refractive Index vs. Ethyl Ester

Methyl perfluorooctanoate (MePFOA) exhibits a substantially higher liquid density (1.786 g/mL) and lower refractive index (1.305) compared to the ethyl ester analog (density 1.463 g/mL; RI ~1.34), providing distinct physical property differentiation for identity verification and quality control . These differences directly impact formulation density and optical clarity in fluorocarbon-hydrocarbon miscibility applications .

Density & Refractive Index vs. Ethyl Ester
Head-to-head
Density +22% higher; RI lower by 0.035 relative to ethyl perfluorooctanoate
Supports orthogonal identity verification without destructive testing
Data to verify; liquid-phase comparison at 25 °C
Physical Property Quality Control Fluorinated Ester

Reduced hPPARα Affinity vs. PFOA

Esterification of the carboxyl group of PFOA to form methyl perfluorooctanoate (MePFOA) decreases the compound's affinity for human peroxisome proliferator-activated receptor alpha (hPPARα) [1]. This structural modification results in a loss of upregulated expression of PPARα and its downstream target gene PDK4, a key mediator of PFOA-induced mitochondrial toxicity in human liver and intestinal cells [1].

Reduced hPPARα Affinity vs. PFOA
Head-to-head
Decreased hPPARα affinity; loss of PPARα and PDK4 upregulation vs. PFOA
Supports SAR studies isolating carboxyl head-group contribution to nuclear receptor activation
In vitro human liver/intestinal cell models; magnitude not quantified in source
Toxicology Nuclear Receptor Mitochondrial Toxicity

Ester Artifact in Methanolic PFOA Storage

Methyl perfluorooctanoate (MePFOA) forms spontaneously and cumulatively during the long-term storage of perfluorooctanoic acid (PFOA) in methanol solutions, accompanied by a corresponding decrease in PFOA concentration [1]. This esterification artifact introduces significant quantitative bias in analytical workflows that utilize methanolic PFOA standards without proper stability controls. In a 4-year monitoring study, MePFOA was observed in solutions stored for approximately 4 months and continued to increase thereafter [1].

Ester Artifact in Methanolic PFOA Storage
Head-to-head
MePFOA forms spontaneously in methanol; detectable after ~4 months and increases over 4 years
Essential standard for correcting ester artifact bias in environmental PFAS monitoring
Time-dependent artifact; inverse relationship with PFOA concentration
Analytical Chemistry Stability PFAS Monitoring

Boiling Point vs. C9 Methyl Ester

Methyl perfluorooctanoate (C8) exhibits a boiling point of 159–160 °C at atmospheric pressure (lit.) . In contrast, the longer-chain analog heptadecafluorononanoic acid methyl ester (C9) has a significantly higher boiling point of 215–216 °C at reduced pressure (10 mmHg) . This 55+ °C differential enables straightforward separation by fractional distillation in synthetic chemistry applications and ensures the correct C8 chain length material is selected for applications requiring specific fluorocarbon-hydrocarbon miscibility profiles.

Boiling Point vs. C9 Methyl Ester
Cross-study
159–160 °C (760 mmHg) vs. 215–216 °C (10 mmHg) for C9 analog
Confirms appropriate volatile ester selection for GC-MS derivatization and purification
Literature values; pressure conditions differ
Physical Property Purification Volatility

Methyl Perfluorooctanoate Application Scenarios


Fluorinated Surfactant and Amide Synthesis

Methyl perfluorooctanoate (MePFOA) serves as the primary acylating agent for synthesizing monodisperse perfluoroalkyl N-polyethoxylated amides, a class of potential nonionic fluorinated surfactants . The ester's reactivity enables direct aminolysis with polyethoxylated amines, yielding well-defined amphiphiles for studying fluorocarbon-hydrocarbon mutual solubility and for formulating specialized coatings. This scenario is directly supported by the compound's established use in academic and industrial surfactant synthesis .

PFAS Analytical Reference Standard

Due to its identity as both a PFOA derivative and a spontaneous storage artifact in methanolic PFOA solutions, MePFOA is an essential certified reference material (CRM) in GC-MS and LC-MS/MS methods for PFAS analysis . Quantitation of MePFOA in environmental water, soil, or biological matrices requires a pure, well-characterized standard (98%+ purity) to correct for analytical bias and confirm the presence of this specific methyl ester congener, as distinct from the parent acid PFOA [1].

PPARα-Mediated Mitochondrial Toxicity

In toxicological research aiming to dissect the molecular initiating events of PFAS toxicity, MePFOA provides a critical comparator with demonstrably reduced hPPARα affinity and downstream PDK4 upregulation relative to PFOA . Researchers utilize MePFOA to isolate the contribution of the free carboxyl head group to receptor activation and mitochondrial dysfunction in human liver and intestinal cell models, enabling structure-activity relationship (SAR) studies that inform safer fluorinated compound design .

Fluorinated Monomer & Coating Precursor

MePFOA functions as a synthetic intermediate for preparing fluorinated monomers such as N-(5-hydroxypent-1-yl)perfluorooctaneamide, which are subsequently incorporated into step and flash imprint lithography formulations or aerogel coatings . Its liquid state at room temperature and defined boiling point facilitate precise stoichiometric handling in laboratory-scale polymerization and surface modification experiments, making it the preferred C8 ester building block over less volatile longer-chain alternatives [1].

Application
Selection Property
Validation Focus
Fluorinated surfactant and amide synthesis
Reactive methyl ester for direct aminolysis
Monodisperse amphiphile formation; fluorocarbon-hydrocarbon miscibility
PFAS analytical reference standard
Well-characterized CRM (98%+) for ester congener quantitation
Correction of methanolic PFOA artifact; GC-MS and LC-MS/MS method accuracy
PPARα-mediated mitochondrial toxicity research
Demonstrably reduced hPPARα affinity vs. PFOA
Head-group contribution dissection in liver and intestinal cell SAR models
Fluorinated monomer and coating precursor
Volatile C8 ester with defined boiling point
Stoichiometric handling in lithography formulations and surface modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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